REACTION_CXSMILES
|
CN1CCCC1=[O:7].Cl.BrC1[CH:11]=[C:12]([CH:15]=[CH:16]C=1)[CH2:13]N.C(N(C(C)C)CC)(C)C.[BH-](OC(C)=O)(OC(C)=O)[O:28][C:29](C)=[O:30].[Na+]>C(O)(=O)C>[CH3:16][CH:15]([OH:7])[C:12]([C:29]([OH:30])=[O:28])([CH3:13])[CH3:11] |f:1.2,4.5|
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Name
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2,6-dimethoxy-4-polystyrenebenzyloxy-benzaldehyde
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
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Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC=1C=C(CN)C=CC1
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was shaken at rt for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was then washed with NMP (150 mL×2), dichloromethane (DCM) (150 mL×2), MeOH (150 mL×2) and DCM (150 mL×2)
|
Type
|
CUSTOM
|
Details
|
The resulting resin was dried in vacuum oven at 35° C. for overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)(C)C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |